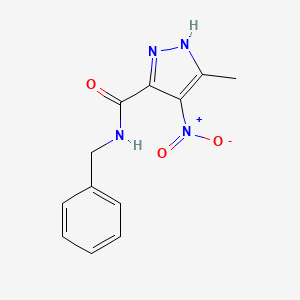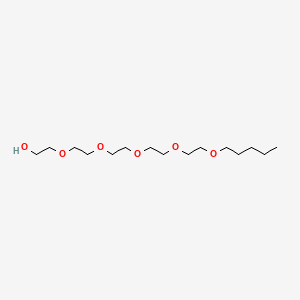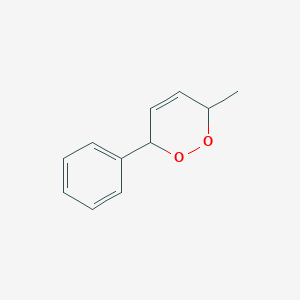![molecular formula C12H14OS B14415200 [(Tert-butoxyethynyl)sulfanyl]benzene CAS No. 79894-50-1](/img/structure/B14415200.png)
[(Tert-butoxyethynyl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Tert-butoxyethynyl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a tert-butoxyethynyl group and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Tert-butoxyethynyl)sulfanyl]benzene typically involves the reaction of tert-butoxyethyne with a suitable benzene derivative under controlled conditions. The reaction may require the presence of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification and isolation to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
[(Tert-butoxyethynyl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
[(Tert-butoxyethynyl)sulfanyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [(Tert-butoxyethynyl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The tert-butoxyethynyl group can participate in various chemical reactions, while the sulfanyl group can form bonds with other molecules. These interactions can influence the compound’s reactivity and its effects in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to the benzene ring.
Ethynylbenzene: A benzene ring with an ethynyl group attached.
Thiophenol: A benzene ring with a sulfanyl group attached.
Uniqueness
[(Tert-butoxyethynyl)sulfanyl]benzene is unique due to the combination of the tert-butoxyethynyl and sulfanyl groups on the benzene ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
79894-50-1 |
|---|---|
Molekularformel |
C12H14OS |
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxy]ethynylsulfanylbenzene |
InChI |
InChI=1S/C12H14OS/c1-12(2,3)13-9-10-14-11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChI-Schlüssel |
VUBPPKMXBXLCGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC#CSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






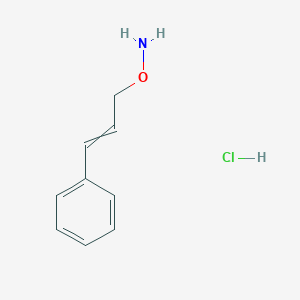

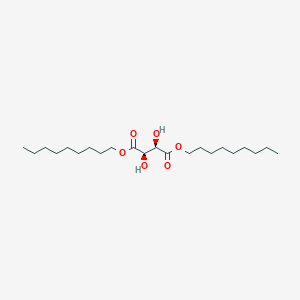
![1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14415156.png)
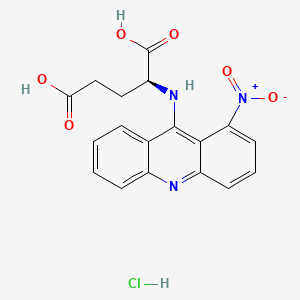
silane](/img/structure/B14415168.png)
![5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione](/img/structure/B14415169.png)
